(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid
(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid
Brand Name:
Vulcanchem
CAS No.:
16008-59-6
VCID:
VC21060924
InChI:
InChI=1S/C11H12N2O3/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14/h1-4,7-8H,5,12H2,(H,13,14)(H,15,16)/t7?,8-/m0/s1
SMILES:
C1=CC=C2C(=C1)C(C(=O)N2)CC(C(=O)O)N
Molecular Formula:
C11H12N2O3
Molecular Weight:
220.22 g/mol
(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid
CAS No.: 16008-59-6
Cat. No.: VC21060924
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16008-59-6 |
|---|---|
| Molecular Formula | C11H12N2O3 |
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | (2S)-2-amino-3-(2-oxo-1,3-dihydroindol-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C11H12N2O3/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14/h1-4,7-8H,5,12H2,(H,13,14)(H,15,16)/t7?,8-/m0/s1 |
| Standard InChI Key | SFJCKRJKEWLPTL-MQWKRIRWSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(C(=O)N2)C[C@@H](C(=O)O)N |
| SMILES | C1=CC=C2C(=C1)C(C(=O)N2)CC(C(=O)O)N |
| Canonical SMILES | C1=CC=C2C(=C1)C(C(=O)N2)CC(C(=O)O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator